molecular formula C13H15FN6 B2384354 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine CAS No. 2380088-77-5

4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine

Cat. No.: B2384354
CAS No.: 2380088-77-5
M. Wt: 274.303
InChI Key: CYYKPZNEFWXCJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine is a chemical compound with a complex structure that includes fluoropyrimidine and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine typically involves the reaction of 5-fluoropyrimidine with piperazine under specific conditions. The process may include:

    Starting Materials: 5-fluoropyrimidine and piperazine.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the formation of the C-N bond.

    Solvent: A suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is used to dissolve the reactants and promote the reaction.

    Temperature: The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom in the pyrimidine ring is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids or enzymes, potentially inhibiting their function. The piperazine ring may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]aniline: Similar structure but with an aniline group instead of a methylpyrimidine.

    5-Fluorouracil: A well-known fluoropyrimidine used in cancer treatment.

    Piperazine derivatives: Various piperazine-containing compounds with different substituents.

Uniqueness

4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine is unique due to the combination of fluoropyrimidine and piperazine moieties, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and development.

Properties

IUPAC Name

4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN6/c1-10-6-12(18-9-17-10)19-2-4-20(5-3-19)13-15-7-11(14)8-16-13/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYKPZNEFWXCJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.